Elobixibat is a novel, minimally absorbed, small molecule classified as an ileal bile acid transporter (IBAT) inhibitor. [] Specifically, it targets the apical sodium-dependent bile acid transporter (ASBT), also known as the ileal bile acid transporter (IBAT). [, ] This selective inhibition plays a crucial role in influencing bile acid metabolism and consequently, colonic function. [, ] While primarily recognized for its potential therapeutic applications in constipation management, elobixibat’s distinct mechanism of action makes it a valuable tool in various scientific research avenues beyond its clinical use.
8.1. Elucidating the Gut Microbiota-Bile Acid Axis: - Further research is needed to fully understand the interplay between elobixibat-induced changes in bile acid metabolism and the gut microbiota, and how this interaction contributes to its therapeutic effects. [, ]
8.2. Exploring Combination Therapies: - Investigating the potential synergistic effects of elobixibat with other medications, such as probiotics, prebiotics, or other agents targeting gut function, could lead to more effective and personalized constipation treatments. [, ]
8.3. Expanding Clinical Applications: - Given its influence on bile acid metabolism, research into elobixibat’s potential for treating other conditions beyond constipation, such as metabolic disorders and gastrointestinal diseases linked to altered bile acid signaling, is warranted. [, , , ]
8.4. Optimizing Treatment Regimens: - Further studies are needed to determine the optimal dosage, long-term safety, and potential for personalized elobixibat therapy based on individual patient characteristics and constipation subtypes. [, ]
Elobixibat is a pharmaceutical compound primarily recognized as an inhibitor of ileal bile acid transport. It is a pure enantiomer derived from a synthetically modified 1,5-benzothiazepine structure, featuring a seven-membered heterocyclic ring linked to a benzene ring. Its chemical formula is . Elobixibat was developed by EA Pharma, a subsidiary of Eisai Co., and Mochida Pharmaceutical Co., receiving approval from the Japanese Pharmaceuticals and Medical Devices Agency in 2018 for treating chronic idiopathic constipation, a condition affecting approximately 14% of adults . The drug works by disrupting the enterohepatic circulation of bile acids, thereby enhancing colonic motility and mucosal fluid secretion.
Elobixibat falls under the category of bile acid transport inhibitors. It specifically targets the ileal bile acid transporter, which plays a crucial role in the reabsorption of bile acids in the intestine. By inhibiting this transporter, elobixibat increases the delivery of bile acids to the colon, facilitating improved bowel movements .
The synthesis of elobixibat involves several key steps:
The final steps involve alkylating phenol derivatives and performing amide couplings to yield elobixibat hydrate in high yield (approximately 85%) .
Elobixibat's molecular structure is characterized by its complex arrangement involving multiple functional groups that contribute to its pharmacological activity. The compound's structure includes:
Elobixibat undergoes various chemical reactions during its synthesis and metabolism:
These reactions are pivotal in ensuring that elobixibat maintains its efficacy as an IBAT inhibitor.
Elobixibat exerts its therapeutic effects primarily through the inhibition of ileal bile acid transport. This mechanism involves:
Clinical studies have demonstrated significant changes in serum and fecal bile acid levels following elobixibat administration, indicating its effectiveness in modulating bile acid metabolism .
Elobixibat is primarily used in clinical settings for treating chronic idiopathic constipation. Its ability to modulate bile acid levels makes it a valuable therapeutic agent for patients who do not respond adequately to traditional laxatives. Ongoing research continues to explore its potential applications in other gastrointestinal disorders related to bile acid metabolism .
The therapeutic targeting of IBAT (alternatively termed apical sodium-dependent bile acid transporter, ASBT) emerged from decades of research into bile acid physiology. The identification of ASBT's critical role in bile acid recirculation—a high-capacity transporter responsible for reabsorbing approximately 95% of intestinal bile acids—established it as a pharmacological leverage point for modulating enterohepatic circulation [3] [8]. Early research demonstrated that genetic defects in ASBT (SLC10A2 gene) caused significant bile acid malabsorption and chronic diarrhea, suggesting that intentional pharmacological blockade could produce controlled physiological effects [6] [10].
The first-generation IBAT inhibitors were developed primarily for hypercholesterolemia management, based on the premise that inhibiting bile acid reabsorption would trigger hepatic cholesterol consumption for compensatory bile acid synthesis [10]. However, these compounds faced challenges with systemic exposure and tolerability. Elobixibat emerged from focused drug discovery efforts to create a minimally absorbed, locally acting IBAT inhibitor with constrained systemic bioavailability (<5%), thereby minimizing off-target effects while maximizing delivery to the ileal site of action [1] [4]. Its structural design features a high-affinity binding moiety that competitively inhibits sodium-dependent bile acid uptake at the ileal brush border membrane. This pharmacological evolution established the IBAT inhibitor class as viable therapeutics for enterically-mediated disorders beyond hyperlipidemia, particularly gastrointestinal motility disorders.
Table 1: Key Milestones in IBAT/ASBT Inhibitor Development
Compound | Primary Indication Focus | Development Status | Distinguishing Features |
---|---|---|---|
Elobixibat (A3309) | Chronic constipation | Approved (Japan, India) | First-in-class; minimal systemic absorption |
Linerixibat (GSK2330672) | Cholestatic pruritus | Phase III trials | Focus on pruritus reduction in liver disease |
Odevixibat (A4250) | PFIC, Alagille syndrome | Approved (USA, EU) | Orphan drug designation for pediatric cholestasis |
Volixibat (SHP626) | NASH | Phase II/III terminated | Evaluated for metabolic liver disease |
AS-0369 | Undisclosed | Preclinical | Novel candidate under investigation |
Elobixibat exerts its therapeutic effect through precise disruption of the enterohepatic circulation (EHC), a highly efficient recycling system that conserves bile acids through ileal reabsorption and hepatic resecretion. Under physiological conditions, conjugated bile acids secreted into the duodenum undergo active reuptake in the terminal ileum via ASBT, returning to the liver via the portal vein for resecretion. This process recirculates the entire bile acid pool 4-12 times daily, with only ~5% (0.2-0.6 g) excreted fecally [3] [5] [8].
By selectively inhibiting ASBT in the terminal ileum, elobixibat reduces bile acid reabsorption by approximately 50%, significantly increasing bile acid delivery to the colon. This elevation in colonic bile acids produces two complementary physiological effects:
Enhanced Secretion: Increased luminal bile acid concentrations stimulate colonic fluid secretion through multiple mechanisms: activation of intracellular cyclic adenosine monophosphate (cAMP), epidermal growth factor receptor signaling, and cystic fibrosis transmembrane conductance regulator (CFTR)-mediated chloride secretion. Additionally, bile acids increase mucosal permeability and inhibit sodium-potassium ATPase activity, reducing water reabsorption [2] [4].
Accelerated Motility: Secondary bile acids (particularly deoxycholic acid) activate the G-protein coupled bile acid receptor TGR5 (GPBAR1) on intestinal enteroendocrine cells and enteric neurons, stimulating serotonin release and high-amplitude propagating contractions (HAPCs). These prokinetic effects accelerate colonic transit time by approximately 20% [1] [2].
Pharmacodynamic studies demonstrate that elobixibat administration increases colonic bile acid concentrations within 4-6 hours, correlating with its median time to first bowel movement of approximately 5 hours [4]. This pharmacological profile provides dual-action therapy addressing both slow transit and hard stool consistency—hallmark features of chronic constipation. Importantly, the interruption of bile acid reabsorption also triggers compensatory hepatic bile acid synthesis from cholesterol, potentially contributing to the observed LDL-cholesterol reduction of approximately 15% in clinical trials [1] [10].
The rationale for bile acid modulation in constipation emerged from observations that a subset of patients exhibit abnormalities in bile acid metabolism and signaling. Approximately 15-25% of patients with chronic constipation or IBS-C demonstrate significantly reduced fecal bile acid excretion compared to healthy individuals [2] [4]. This deficiency particularly affects dihydroxy bile acids with potent secretory activity (chenodeoxycholic acid and deoxycholic acid), while the proportion of non-secretory lithocholic acid increases [2] [4]. Biomarker studies further reveal:
These findings support the concept of "bile acid deficiency" as a contributory factor in certain constipation phenotypes. The pathophysiological model proposes that insufficient colonic bile acid delivery reduces stimulation of both secretory and motor functions, leading to:
Table 2: Bile Acid Parameters in Healthy vs. Constipated Individuals
Parameter | Healthy Individuals | Constipated Patients | Functional Significance |
---|---|---|---|
Fecal Bile Acid Excretion | 0.2-0.6 g/day | 0.15-0.35 g/day* | Reduced secretory stimulus |
Fecal DCA:LCA Ratio | ~1.8:1 | ~0.9:1* | Shift toward non-secretory bile acids |
Serum FGF19 (postprandial) | 120-180 pg/mL | 190-280 pg/mL* | Enhanced suppression of bile acid synthesis |
Serum 7αC4 | 25-60 ng/mL | 10-30 ng/mL* | Reduced bile acid synthesis rate |
Colonic Transit (24h) | 35-65% expelled | 15-45% expelled | Delayed motility |
*Approximate values based on comparative studies [2] [4]
Elobixibat addresses these pathophysiological mechanisms by pharmacologically replicating the physiological laxative effects of bile acids. The increased delivery of bile acids to the colon compensates for the endogenous deficiency, restoring the stimulation of secretion and motility without requiring systemic exposure. Clinical studies confirm that elobixibat treatment significantly increases both spontaneous bowel movements (from 2.9±2.5 to 5.3±2.6 per week, P<0.001) and stool consistency (Bristol Stool Form Scale scores from 2.3±1.4 to 3.9±1.1, P<0.001) [4]. These effects occur independently of meal timing, with comparable efficacy observed when administered before breakfast, lunch, or dinner—a pharmacodynamic advantage related to its localized action [4].
The theoretical framework extends beyond fluid homeostasis to include neuromodulatory effects. By increasing luminal bile acids, elobixibat enhances TGR5-mediated release of serotonin from enterochromaffin cells and glucagon-like peptide-1 (GLP-1) from L-cells, potentially influencing enteric nervous system signaling and central perception of colonic motility [2] [9]. This multifaceted mechanism positions elobixibat as a physiologically grounded therapeutic approach that targets specific pathophysiological features observed in subsets of constipated patients.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7